2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE
Overview
Description
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonamido group and a naphthalen-2-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multiple steps, including the reaction of 2-methoxyphenylamine with methanesulfonyl chloride to form N-(2-methoxyphenyl)methanesulfonamide . This intermediate is then reacted with naphthalen-2-yl acetic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphthalen-2-yl group may facilitate the compound’s binding to hydrophobic pockets in target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar compounds to 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(NAPHTHALEN-2-YL)ACETAMIDE include:
N-(2-Methoxyphenyl)methanesulfonamide: This compound shares the methanesulfonamido group but lacks the naphthalen-2-yl group, making it less hydrophobic and potentially less effective in certain applications.
2-[N-(2-Ethoxyphenyl)methanesulfonamido]-N-(naphthalen-2-yl)acetamide: This compound has an ethoxy group instead of a methoxy group, which may alter its reactivity and biological activity.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: This compound has a similar naphthalen-2-yl group but different substituents, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-26-19-10-6-5-9-18(19)22(27(2,24)25)14-20(23)21-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOLWOCSDHPQSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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